
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole: is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by its unique structure, which includes a boron-nitrogen ring with ethyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole typically involves the reaction of boron trihalides with organic ligands under controlled conditions. One common method involves the reaction of boron trichloride with ethyl and methyl-substituted organic compounds in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-nitrogen ring to more reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of substituted boron-nitrogen heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole is used as a precursor in the synthesis of other boron-containing compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of boron-containing compounds. These compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole involves interactions with various molecular targets The boron-nitrogen ring structure allows for unique electronic interactions, which can influence the compound’s reactivity and stability
Vergleich Mit ähnlichen Verbindungen
- 1,3,4,5-Tetramethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
Uniqueness: this compound is unique due to its specific ethyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
114211-60-8 |
|---|---|
Molekularformel |
C13H26B2 |
Molekulargewicht |
204.0 g/mol |
IUPAC-Name |
1,3,4,5-tetraethyl-2,2-dimethyl-1,3-diborole |
InChI |
InChI=1S/C13H26B2/c1-7-11-12(8-2)15(10-4)13(5,6)14(11)9-3/h7-10H2,1-6H3 |
InChI-Schlüssel |
MBNMGMQABGTMJN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(=C(B(C1(C)C)CC)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

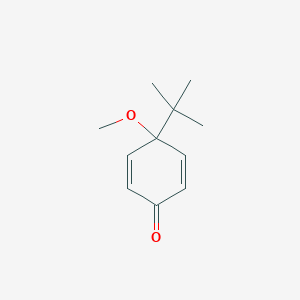

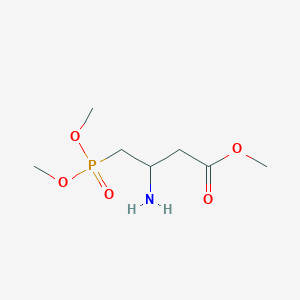
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
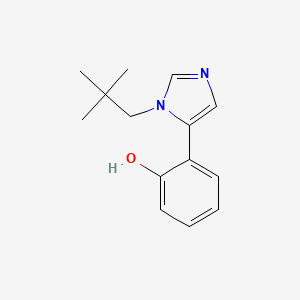
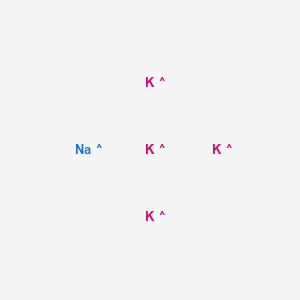
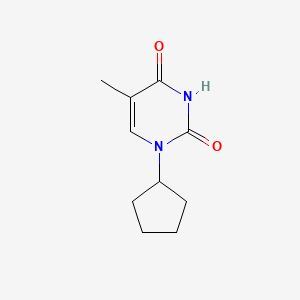

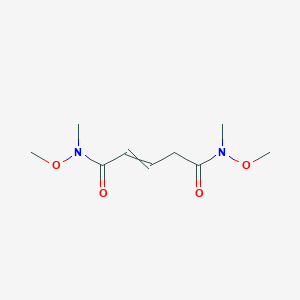
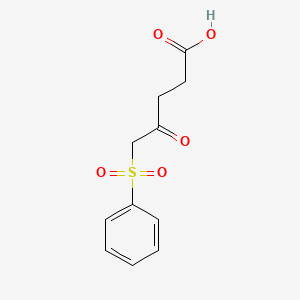
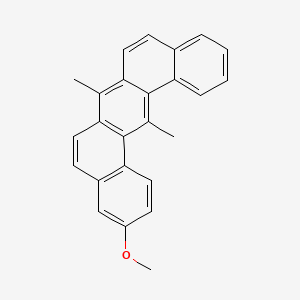
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
